molecular formula C28H31N7O6 B14603746 Glycyl-L-tryptophylglycyl-L-tryptophylglycine CAS No. 57850-30-3

Glycyl-L-tryptophylglycyl-L-tryptophylglycine

Cat. No.: B14603746
CAS No.: 57850-30-3
M. Wt: 561.6 g/mol
InChI Key: YQHUQQMBSDKSQG-GOTSBHOMSA-N
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Description

Glycyl-L-tryptophylglycyl-L-tryptophylglycine is a peptide composed of three glycine and two tryptophan residues. This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and have various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-tryptophylglycyl-L-tryptophylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first glycine residue is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (L-tryptophan) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (glycine, L-tryptophan, and glycine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, liquid chromatography techniques are used for purification.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-tryptophylglycyl-L-tryptophylglycine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residues can be oxidized under specific conditions, leading to the formation of kynurenine derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Amino acid derivatives activated with carbodiimides or other coupling agents facilitate substitution reactions.

Major Products Formed

    Oxidation: Kynurenine derivatives from tryptophan oxidation.

    Reduction: Reduced peptide with intact amino acid residues.

    Substitution: Modified peptides with substituted amino acid residues.

Scientific Research Applications

Glycyl-L-tryptophylglycyl-L-tryptophylglycine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery and peptide-based therapies.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of Glycyl-L-tryptophylglycyl-L-tryptophylglycine involves its interaction with specific molecular targets, such as receptors or enzymes. The tryptophan residues play a crucial role in binding to these targets, influencing various biological pathways. The peptide can modulate signaling cascades, leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-tryptophan: A simpler dipeptide with similar properties.

    Glycyl-L-tyrosine: Another peptide with different amino acid composition but similar applications.

    L-tryptophylglycine: A related peptide with one tryptophan and one glycine residue.

Uniqueness

Glycyl-L-tryptophylglycyl-L-tryptophylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of two tryptophan residues enhances its binding affinity and potential therapeutic applications compared to simpler peptides.

Properties

CAS No.

57850-30-3

Molecular Formula

C28H31N7O6

Molecular Weight

561.6 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C28H31N7O6/c29-11-24(36)34-22(9-16-12-30-20-7-3-1-5-18(16)20)27(40)32-14-25(37)35-23(28(41)33-15-26(38)39)10-17-13-31-21-8-4-2-6-19(17)21/h1-8,12-13,22-23,30-31H,9-11,14-15,29H2,(H,32,40)(H,33,41)(H,34,36)(H,35,37)(H,38,39)/t22-,23-/m0/s1

InChI Key

YQHUQQMBSDKSQG-GOTSBHOMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)CN

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)CN

Origin of Product

United States

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